molecular formula C14H14F2O2 B15253569 4',4'-Difluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one

4',4'-Difluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one

Cat. No.: B15253569
M. Wt: 252.26 g/mol
InChI Key: BNDVVVTZQYYVNB-UHFFFAOYSA-N
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Description

4’,4’-Difluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of fluorine atoms in the structure enhances its chemical stability and reactivity, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’-Difluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one typically involves the reaction of 2H-1-benzopyran-2-one with difluorocyclohexane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired spiro compound. The use of boron trifluoride etherate as a catalyst has been reported to yield high purity products .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4’,4’-Difluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original spiro compound. These derivatives can have different chemical and physical properties, making them useful for specific applications in research and industry.

Scientific Research Applications

4’,4’-Difluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4’,4’-Difluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 4’,4’-Dimethyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one
  • 4’,4’-Difluoro-3,4-dihydrospiro[chromene-2,3’-pyrrolidine] hydrochloride
  • 6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-ol

Uniqueness

The uniqueness of 4’,4’-Difluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one lies in its specific structural features and the presence of fluorine atoms. These characteristics contribute to its enhanced chemical stability, reactivity, and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H14F2O2

Molecular Weight

252.26 g/mol

IUPAC Name

4',4'-difluorospiro[3H-chromene-2,1'-cyclohexane]-4-one

InChI

InChI=1S/C14H14F2O2/c15-14(16)7-5-13(6-8-14)9-11(17)10-3-1-2-4-12(10)18-13/h1-4H,5-9H2

InChI Key

BNDVVVTZQYYVNB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC12CC(=O)C3=CC=CC=C3O2)(F)F

Origin of Product

United States

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